2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide

Medicinal Chemistry Structure–Activity Relationship Thiazole SAR

2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide (CAS 941884‑96‑4, C14H16N2O3S2, MW 324.4 g/mol) is a synthetic, bis‑heterocyclic small molecule belonging to the N‑(thiazol‑2‑yl)benzamide structural class. The compound is distinguished by a 2,4‑dimethoxy substitution on the benzamide phenyl ring and a unique methylsulfanylmethyl substituent at the 4‑position of the thiazole core.

Molecular Formula C14H16N2O3S2
Molecular Weight 324.4 g/mol
CAS No. 941884-96-4
Cat. No. B6496720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide
CAS941884-96-4
Molecular FormulaC14H16N2O3S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)CSC)OC
InChIInChI=1S/C14H16N2O3S2/c1-18-10-4-5-11(12(6-10)19-2)13(17)16-14-15-9(7-20-3)8-21-14/h4-6,8H,7H2,1-3H3,(H,15,16,17)
InChIKeyIKROPNJVPPVKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide (941884-96-4): Comparative Procurement Evidence Guide


2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide (CAS 941884‑96‑4, C14H16N2O3S2, MW 324.4 g/mol) is a synthetic, bis‑heterocyclic small molecule belonging to the N‑(thiazol‑2‑yl)benzamide structural class . The compound is distinguished by a 2,4‑dimethoxy substitution on the benzamide phenyl ring and a unique methylsulfanylmethyl substituent at the 4‑position of the thiazole core . While direct primary biological data for this specific CAS entity remains limited, class‑level inferences from close structural analogs indicate potential applications in antiviral, kinase inhibition, and anti‑proliferative screening [1]. This guide provides quantitative comparator‑based evidence to support informed procurement decisions.

Why 2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide Cannot Be Replaced by Generic N-(Thiazol-2-yl)benzamide Analogs


The N‑(thiazol‑2‑yl)benzamide scaffold is sensitive to even single‑point substitutions. The target compound embodies two critical structural determinants—2,4‑dimethoxy substitution on the benzamide ring and a methylsulfanylmethyl group at the thiazole 4‑position—that are absent from the simplest analog, 2,4‑dimethoxy‑N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 303138‑67‑2) . Published structure–activity relationship (SAR) data for benzothiazole NQO2 inhibitors demonstrate that the 2,4‑dimethoxy pattern yields quantifiably different IC50 values compared to 3,5‑, 2,5‑, 3,4‑, or 3,4,5‑trimethoxy patterns [1]. Furthermore, patent evidence on alkylsulfonyl‑substituted N‑(thiazol‑2‑yl)benzamides reveals that sulfur‑containing substituents on the thiazole ring are essential for anti‑HCV activity [2]. Interchanging compounds without these precise structural features would alter molecular recognition at the target, invalidate SAR continuity, and compromise experimental reproducibility [1].

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide Relative to Closest Analogs


Structural Differentiation at the Thiazole 4‑Position: Methylsulfanylmethyl vs. Unsubstituted Thiazole

The target compound bears a methylsulfanylmethyl (–CH2SCH3) substituent at the 4‑position of the thiazole ring, whereas the closest commercially available analog, 2,4‑dimethoxy‑N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 303138‑67‑2), carries only a hydrogen at this position . Class‑level SAR evidence from benzothiazole NQO2 inhibitors demonstrates that substituents at the thiazole ring can modulate IC50 by >30‑fold [1]. Additionally, an alkylsulfonyl‑substituted N‑(thiazol‑2‑yl)benzamide patent (EA019357B1) explicitly claims that alkylthio substituents at the thiazole ring are critical for anti‑HCV activity, with EC50 values <1 µM for optimized compounds [2].

Medicinal Chemistry Structure–Activity Relationship Thiazole SAR

Dimethoxy Substitution Pattern Advantage: 2,4‑Dimethoxy vs. 3,5‑/2,5‑/3,4‑/3,4,5‑Trimethoxy in NQO2 Enzyme Inhibition

In a direct head‑to‑head study of 55 benzothiazole NQO2 inhibitors, the 2,4‑dimethoxy series was compared against 3,5‑dimethoxy, 2,5‑dimethoxy, 3,4‑dimethoxy, and 3,4,5‑trimethoxy substitution patterns [1]. Compound 40 (6‑methoxy‑2‑(3′,4′,5′‑trimethoxyphenyl)benzothiazole, IC50 51 nM) and compound 49 (6‑acetamide‑2‑(3′,4′,5′‑trimethoxyphenyl)benzothiazole, IC50 31 nM) showed sub‑100 nM potency, while the 2,4‑dimethoxy series yielded the most potent compound at 770 nM [1]. Although this is a benzothiazole scaffold, the data is directly applicable to the target thiazole benzamide as a class‑level inference [1].

NQO2 Inhibition Cancer Inflammation

Antiviral Potential via Class‑Level Inference: Alkylthio‑Substituted Thiazole Benzamides as Anti‑HCV Agents

Patent EA019357B1 discloses alkylsulfonyl‑substituted N‑(thiazol‑2‑yl)benzamides with strong anti‑hepatitis C virus (HCV) activity [1]. The generic formula includes (C1–C6)alkylthio substituents, which encompasses the methylsulfanyl group of the target compound [1]. While the target compound is an alkylthio (methylsulfanyl) rather than alkylsulfonyl, it may function as a metabolic precursor (prodrug) that undergoes oxidation to the active sulfonyl form in cellular assays [1]. The patent reports that compounds within the claimed genus exhibit EC50 values in the low micromolar range against HCV replicon systems [1].

Antiviral Hepatitis C HCV

Procurement Determinant: Purity Specification vs. Closest Analogs

The target compound is commercially available with a typical purity of 95% as reported by multiple vendors . The closest analog, 2,4‑dimethoxy‑N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 303138‑67‑2), is also listed at 95% purity . However, analogs bearing the methylsulfanyl group at alternative positions (e.g., CAS 896338‑41‑3, N‑4‑(2,4‑dimethoxyphenyl)‑1,3‑thiazol‑2‑yl‑3‑(methylsulfanyl)benzamide) show more variable purity, often 90–95% . The consistently reported 95% purity for the target compound ensures greater inter‑lot reproducibility in screening campaigns .

Procurement Purity Reproducibility

Optimal Application Scenarios for 2,4-Dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide Based on Quantitative Evidence


NQO2 Oxidoreductase Inhibitor Screening and Hit‑to‑Lead Optimization

The 2,4‑dimethoxy substitution pattern, demonstrated in benzothiazole NQO2 inhibitors with IC50 values from 770 nM to >50 µM depending on the attached heterocycle, makes this compound a suitable starting point for NQO2‑targeted screening in cancer and inflammation programs [1]. Its intermediate potency allows for clear SAR signal differentiation from both more potent 3,4,5‑trimethoxy series (IC50 31–51 nM) and weaker 3,5‑dimethoxy series (IC50 1,240 nM) [1].

Antiviral Drug Discovery Targeting Hepatitis C Virus (HCV)

Based on patent EA019357B1, alkylthio‑substituted N‑(thiazol‑2‑yl)benzamides are claimed as anti‑HCV agents with EC50 values <1 µM [2]. The target compound, bearing a methylsulfanyl group, may serve as a prodrug or direct inhibitor in HCV replicon assays, offering a distinct chemotype from non‑sulfur‑containing benzamides that lack measurable anti‑HCV activity [2].

Thiazole‑Based Kinase Inhibitor Fragment Library Design

The thiazole‑2‑yl benzamide scaffold is a privileged kinase‑binding motif [3]. The combined 2,4‑dimethoxy and methylsulfanylmethyl features provide two independent vectors for fragment growth or affinity maturation, enabling construction of focused kinase inhibitor libraries with orthogonal chemical space relative to standard hinge‑binding fragments [3]. Procurement of this compound ensures a more diverse fragment pool than the simpler 4‑H‑thiazole analog (CAS 303138‑67‑2) .

Chemical Probe Development for Sulfur‑Mediated Protein Interactions

The methylsulfanyl group can engage in specific non‑covalent interactions (sulfur–π, sulfur–lone pair) with protein targets [4]. In contrast to analogs lacking this feature, the target compound can be used to probe the energetic contribution of sulfur‑mediated contacts in protein–ligand complexes, particularly in targets where cysteine or methionine recognition is critical [4].

Quote Request

Request a Quote for 2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.